N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine
Description
N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a diaminoethane derivative featuring two 2,2-dimethyltetrahydro-2H-pyran-4-yl substituents. These substituents introduce steric bulk and conformational rigidity due to the fused tetrahydropyran rings.
Properties
IUPAC Name |
N,N'-bis(2,2-dimethyloxan-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-15(2)11-13(5-9-19-15)17-7-8-18-14-6-10-20-16(3,4)12-14/h13-14,17-18H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOZLKLXLNLCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCCNC2CCOC(C2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,2-dimethyltetrahydro-2H-pyran-4-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a functional reagent in organic synthesis.
Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Their Implications
The ethylenediamine backbone is versatile, allowing diverse substituents to modulate properties:
Physicochemical Properties
- Electronic Effects: Electron-donating groups (e.g., dimethylamino in ) enhance corrosion inhibition, while electron-withdrawing groups (e.g., chloro in ) improve adsorption on metal surfaces. The tetrahydropyran group is moderately electron-donating due to its ether oxygen.
- Solubility: Pyran rings may enhance solubility in non-polar solvents compared to polar pyridyl or charged dimethylamino groups.
Biological Activity
N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name, and its molecular formula is . The structure consists of two 2,2-dimethyltetrahydro-2H-pyran-4-yl groups attached to an ethane-1,2-diamine backbone.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that play a role in metabolic pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and have implications in cancer therapy .
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can help mitigate oxidative stress in cells. This property is essential for preventing cellular damage and has potential applications in neuroprotection .
- Neuroprotective Effects : Research indicates that compounds with similar structures may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its inhibitory effects on CDKs, this compound could be explored as a candidate for cancer therapy.
- Neurodegenerative Diseases : Its antioxidant and neuroprotective properties suggest a role in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Studies
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
